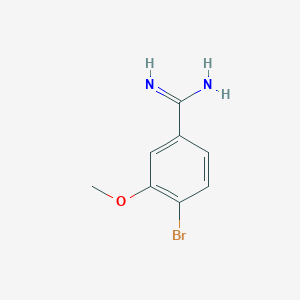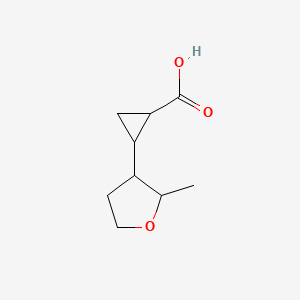
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylicacid,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid, Mixture of diastereomers, is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.2057 . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a methyloxolane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
準備方法
The preparation of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate olefin precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, and a suitable solvent. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the methyloxolane ring and the carboxylic acid group.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can help achieve high yields and purity of the final product.
化学反応の分析
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyloxolane ring can be opened or modified using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclopropane and oxolane derivatives.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry studies.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring can act as a reactive site for various chemical transformations, while the methyloxolane ring can influence the compound’s solubility and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity.
類似化合物との比較
Similar compounds to 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid include:
2-methyloxolane:
Cyclopropane carboxylic acid: A simpler analog that lacks the methyloxolane ring, used in various chemical syntheses.
Methyloxolane derivatives: Compounds with different substituents on the oxolane ring, which can have varying properties and applications.
The uniqueness of 2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid lies in its combination of the cyclopropane and methyloxolane rings, providing a distinct set of chemical and physical properties that can be exploited in various research and industrial applications.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
2-(2-methyloxolan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O3/c1-5-6(2-3-12-5)7-4-8(7)9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
InChIキー |
VQPCVAOSLQKADK-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


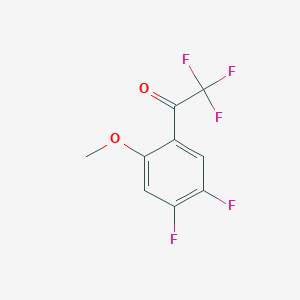
![1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride](/img/structure/B13588806.png)
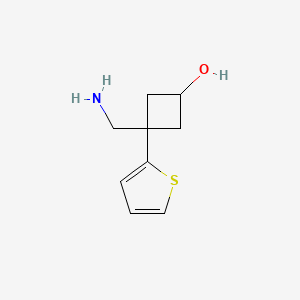

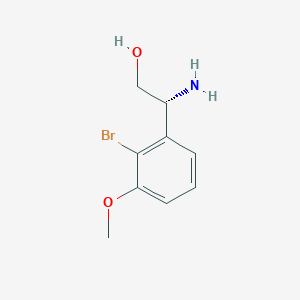
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
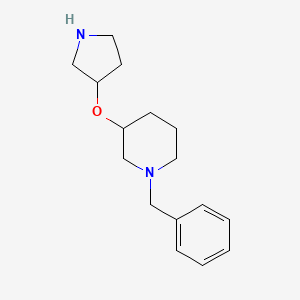
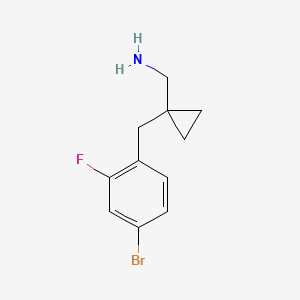

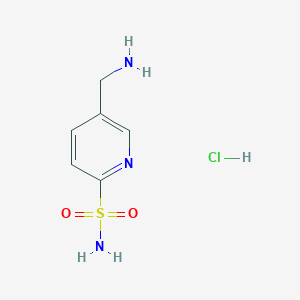
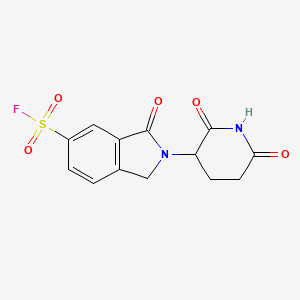
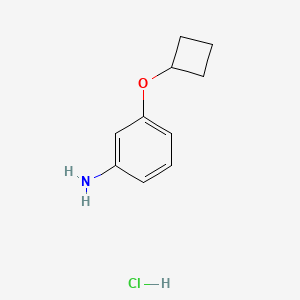
aminehydrochloride](/img/structure/B13588867.png)
